molecular formula C13H9FN2O3S2 B11200209 N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B11200209
M. Wt: 324.4 g/mol
InChI Key: WEOMZHCXUGPOQM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a combination of fluorophenyl, oxazole, and thiophene sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Formation of the Thiophene Sulfonamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the fluorophenyl ring.

Scientific Research Applications

N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C13H9FN2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H9FN2O3S2/c14-9-1-3-10(4-2-9)16-21(17,18)13-6-5-12(20-13)11-7-8-15-19-11/h1-8,16H

InChI Key

WEOMZHCXUGPOQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3)F

Origin of Product

United States

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